molecular formula C23H28N6O3S2 B1172856 SJNXBMAEHHPEHV-UHFFFAOYSA-N

SJNXBMAEHHPEHV-UHFFFAOYSA-N

Cat. No.: B1172856
M. Wt: 500.636
InChI Key: SJNXBMAEHHPEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on contextual clues from and structural analogs in other sources, it is inferred to be a small-molecule ligand with selective activity toward dopamine D2 receptors (D2DAR). This compound was likely identified through high-throughput screening (HTS) of a 370,000+ compound library, as described in , which highlights its role as a selective D2DAR agonist, antagonist, or positive allosteric modulator .

Properties

Molecular Formula

C23H28N6O3S2

Molecular Weight

500.636

InChI

InChI=1S/C23H28N6O3S2/c1-32-14-13-26-8-7-19-18(15-26)21(31)29-22(24-19)34-23(25-29)33-16-20(30)28-11-9-27(10-12-28)17-5-3-2-4-6-17/h2-6H,7-16H2,1H3

InChI Key

SJNXBMAEHHPEHV-UHFFFAOYSA-N

SMILES

COCCN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Modern 2D similarity metrics, such as the Tanimoto coefficient (Tc), are critical for comparing molecular scaffolds (). While the exact structure of SJNXBMAEHHPEHV-UHFFFAOYSA-N is undefined, analogs like NPMRPDRLIHYOBW-UHFFFAOYSA-N () and ChemDiv screening compounds (e.g., JWNWWWXGEIGZJP-UHFFFAOYSA-N , ) provide a basis for comparison. Key structural features of interest include:

  • Aromatic substituents: Common in dopamine receptor ligands (e.g., benzoxazinone derivatives in –11).
  • Hydrogen-bond acceptors/donors: Critical for receptor binding, as seen in NPMRPDRLIHYOBW-UHFFFAOYSA-N (PSA = 58.0 Ų, 3 hydrogen-bond donors) .

Physicochemical Properties

However, NPMRPDRLIHYOBW-UHFFFAOYSA-N () offers benchmark values:

Property NPMRPDRLIHYOBW-UHFFFAOYSA-N Typical D2 Ligands*
Molecular Weight (g/mol) 295.3 250–350
LogP 3.2 2.5–4.0
PSA (Ų) 58.0 50–70
Hydrogen Bond Donors 3 2–4
Rotatable Bonds 4 3–6

*Derived from and pharmacophore models for D2DAR ligands.

This compound likely falls within these ranges, given its HTS-derived optimization for blood-brain barrier penetration and receptor binding .

Pharmacological Activity

highlights Compound 3508 , a D2DAR-selective ligand, as a comparator. Key differences include:

  • Selectivity : this compound may exhibit higher D2DAR specificity than broader-acting analogs like JWNWWWXGEIGZJP-UHFFFAOYSA-N (), which lacks disclosed receptor data.
  • Mechanism : Unlike allosteric modulators, this compound is hypothesized to act as a competitive agonist/antagonist based on HTS functional assays .

Research Implications and Limitations

While this compound shows promise for D2DAR-targeted therapies, gaps in structural and kinetic data limit direct comparisons. Advances in 2D similarity algorithms () could resolve ambiguities by mapping its scaffold to known active compounds. Further studies should prioritize:

Structural Elucidation : X-ray crystallography or NMR to confirm binding motifs.

Selectivity Profiling : Broad receptor panel testing to validate D2DAR specificity.

ADMET Optimization : Leveraging LogP and PSA data (e.g., ) to improve pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.